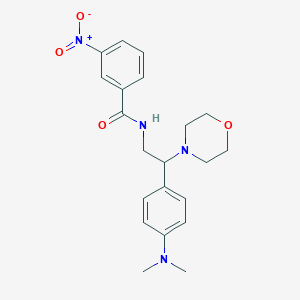

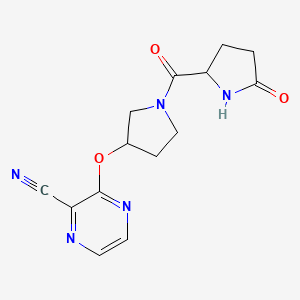

![molecular formula C18H17ClN4O4 B2847423 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 899974-87-9](/img/structure/B2847423.png)

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide” is a chemical compound with potential biological and pharmaceutical activity . It is related to Trazodone, a medication used to treat various disorders such as cardiovascular, CNS, and gastrointestinal disorders .

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, which is a common feature in many pharmaceutical compounds .Chemical Reactions Analysis

The compound is likely involved in various chemical reactions during its synthesis. For example, the formation of the piperazine ring is a key step in the synthesis of related compounds .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- Research has focused on the synthesis of related pharmaceutical intermediates, such as 1-(2,3-dichlorophenyl)piperazine, highlighting methods that involve alkylation, acidulation, reduction of nitro groups, and hydrolysis, achieving total yields of up to 48.2%. This synthesis route's impact on the production of related compounds offers insights into chemical reactions and structural confirmations through IR and 1H-NMR techniques (Quan, 2006).

Antimicrobial and Anticancer Activities

- A series of derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities, demonstrating significant antimicrobial activity and promising anticancer potential. These findings are crucial for understanding the biological applications of such compounds and guiding the design of new therapeutic agents (Mehta et al., 2019).

Potential Antiproliferative Agents

- The synthesis and investigation of 1,2,4-triazine derivatives bearing the piperazine amide moiety for potential anticancer activities highlighted specific compounds with promising antiproliferative agents against breast cancer cells. This research provides a foundation for further exploration into anticancer drug development (Yurttaş et al., 2014).

Leishmanicidal Activity

- Synthesis and evaluation of 1,3,4-thiadiazole derivatives revealed strong leishmanicidal activity, outperforming the reference drug pentostam. These findings suggest the potential for developing new treatments for leishmaniasis, a neglected tropical disease (Foroumadi et al., 2005).

Enhancing A1 Adenosine Receptor Activity

- The development of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor could have implications for therapeutic strategies targeting neurological conditions. This research underscores the chemical's versatility in modifying receptor interactions and potentially treating neurological disorders (Romagnoli et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the biological system.

Biochemical Pathways

Given the wide range of applications for piperazine derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

Piperazine derivatives are known to be used in a variety of disease states , suggesting that the compound may have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4/c19-13-3-1-5-15(11-13)21-7-9-22(10-8-21)18(25)17(24)20-14-4-2-6-16(12-14)23(26)27/h1-6,11-12H,7-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNONZGEZJDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

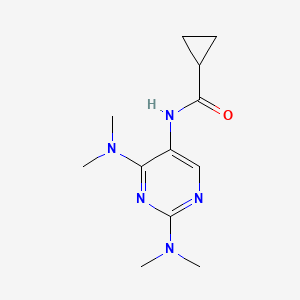

![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)

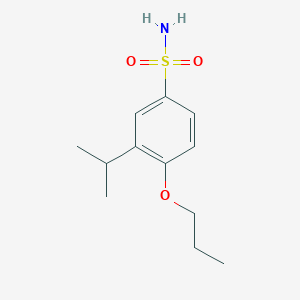

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

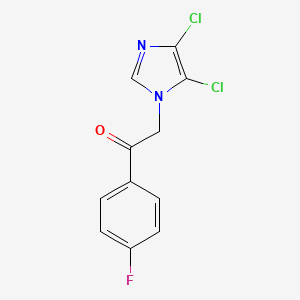

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)

![(3,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847354.png)

![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)

![1-(5-Chloro-2-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2847360.png)

![5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847361.png)